3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide
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Overview
Description
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide is a chemical compound with the molecular formula C20H25N3O and a molecular weight of 323.44 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a propanamide moiety
Preparation Methods
The synthesis of 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide typically involves the reaction of 1-benzhydryl-4-piperazine with 3-bromopropionyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen chloride produced during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group is known to enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. The propanamide moiety may contribute to the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide can be compared with other similar compounds, such as:
1-Benzhydryl-4-piperazine: This compound shares the piperazine ring and diphenylmethyl group but lacks the propanamide moiety, which may affect its solubility and stability.
3-[4-(Diphenylmethyl)-1-piperazinyl]propanoic acid: This compound has a carboxylic acid group instead of an amide group, which can influence its reactivity and biological activity.
4-(Diphenylmethyl)piperazine: This compound lacks the propanamide chain, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c21-19(24)11-12-22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJORZHEIHRCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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